4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with piperidine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous conditions.
Substitution: Halogens, nucleophiles, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar chemical properties but different biological activities.
4-Chloro-2-nitrophenol: Another similar compound used in organic synthesis and industrial applications.
Uniqueness
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds . Its combination of a piperidine ring and a nitrophenoxy group makes it particularly valuable in research and development .
Properties
IUPAC Name |
4-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-12-9-11(16(17)18)1-2-13(12)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJRJOLEFTMSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-55-2 | |
Record name | Piperidine, 4-[2-(2-chloro-4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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